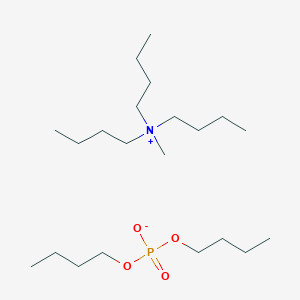

Tributylmethylammonium dibutyl phosphate

Description

BenchChem offers high-quality Tributylmethylammonium dibutyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tributylmethylammonium dibutyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibutyl phosphate;tributyl(methyl)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N.C8H19O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-3-5-7-11-13(9,10)12-8-6-4-2/h5-13H2,1-4H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRIIKLOBAZQQE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.CCCCOP(=O)([O-])OCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H48NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Physicochemical Profiling of Tributylmethylammonium Dibutyl Phosphate (TBMADBP)

A Technical Whitepaper for Researchers and Drug Development Professionals

As a Senior Application Scientist, I approach the characterization of ionic liquids not merely as a compilation of static specifications, but as dynamic, tunable systems. Tributylmethylammonium dibutyl phosphate (TBMADBP) —a highly specialized, task-specific ionic liquid (TSIL)—exemplifies this principle. By deliberately engineering the molecular architecture of both the cation and the anion, we achieve a solvent system with profound implications for biomass valorization, extraction methodologies, and advanced material synthesis.

This whitepaper provides an in-depth analysis of the physicochemical properties, synthesis methodologies, and mechanistic applications of TBMADBP, grounded in field-proven insights and rigorous, self-validating protocols.

Molecular Architecture & Causality of Design

The utility of TBMADBP (CAS: 922724-14-9) stems directly from the synergistic interaction between its constituent ions[1].

-

The Cation (Tributylmethylammonium): The deliberate asymmetry of this quaternary ammonium cation (three bulky butyl chains and one compact methyl group) serves a critical thermodynamic function. By breaking the high symmetry found in traditional tetraalkylammonium analogues, the crystal lattice energy is significantly reduced. This structural frustration depresses the melting point, ensuring the compound remains a highly fluid liquid or low-melting solid at ambient temperatures, which is essential for maintaining favorable mass transfer kinetics during chemical reactions.

-

The Anion (Dibutyl Phosphate): The phosphate core acts as a potent hydrogen-bond acceptor (high basicity). This is the chemical engine of the ionic liquid, allowing it to disrupt the dense intra- and intermolecular hydrogen-bonding networks of complex biopolymers (like cellulose) or active pharmaceutical ingredients (APIs). The appended butyl chains provide lipophilicity, granting the overall molecule an amphiphilic character that enhances solvation across a wide polarity gradient.

Fundamental Physicochemical Data

The following data summarizes the core physical and chemical parameters of TBMADBP, synthesized from authoritative chemical databases including 2[2] and .

| Parameter | Specification | Causality / Scientific Implication |

| CAS Number | 922724-14-9 | Unique chemical identifier for regulatory and procurement tracking. |

| Molecular Formula | C₂₁H₄₈NO₄P | Represents the 1:1 stoichiometric ratio of cation to anion. |

| Molecular Weight | 409.58 g/mol | High molecular weight contributes to near-zero vapor pressure. |

| Appearance | White to light yellow solid/liquid | Phase state is highly dependent on ambient temperature and trace moisture. |

| Assay Purity | ≥97.0% (T) | Critical for preventing side-reactions in sensitive catalytic cycles. |

| Moisture Content | ≤0.3% H₂O | Water acts as a competitive H-bond donor, neutralizing the anion's efficacy. |

| GHS Hazards | H302, H312, H315 | Amphiphilic nature allows rapid dermal penetration; requires strict PPE. |

Synthesis and Purification: A Self-Validating Workflow

To achieve the ≥97.0% purity required for advanced applications, the synthesis of TBMADBP must be executed via a meticulously controlled metathesis (anion exchange) protocol. The following methodology is designed as a self-validating system , ensuring that each phase of the reaction is analytically confirmed before proceeding.

Step-by-Step Metathesis Protocol

-

Quaternization (Precursor Synthesis): React tributylamine with methyl iodide in anhydrous acetonitrile. Reflux at 80°C for 24 hours under an inert nitrogen atmosphere.

-

Causality: Acetonitrile provides a highly polar, aprotic environment that stabilizes the transition state of the SN2 alkylation, driving the formation of the tributylmethylammonium iodide intermediate.

-

-

Solvent Exchange & Metathesis: Evaporate the acetonitrile and dissolve the iodide salt in ultra-pure water. Add an equimolar amount of sodium dibutyl phosphate. Stir vigorously at room temperature for 12 hours.

-

Phase Separation (Extraction): Extract the aqueous mixture with dichloromethane (DCM). The amphiphilic TBMADBP will partition into the organic DCM layer, leaving the inorganic sodium iodide byproduct in the aqueous phase.

-

Self-Validation Checkpoint 1 (Argentometric Titration): Collect a 1 mL aliquot of the aqueous wash and add 0.1M AgNO₃.

-

Logic: Halide impurities (I⁻) artificially inflate the viscosity of ionic liquids and poison downstream catalysts. If a yellow precipitate (AgI) forms, the organic layer must undergo additional washing with ultra-pure water until the AgNO₃ test is completely negative.

-

-

Desiccation & Lyophilization: Remove the DCM via rotary evaporation. Transfer the viscous residue to a high-vacuum Schlenk line and heat to 60°C for 48 hours.

-

Self-Validation Checkpoint 2 (Karl Fischer Titration): Measure the residual moisture. The drying process is only terminated when the water content strictly falls below the ≤0.3% threshold.

Figure 1: Self-validating synthesis and purification workflow for TBMADBP.

Mechanistic Applications in Advanced Chemistry

The unique physicochemical properties of TBMADBP make it an invaluable tool in several cutting-edge fields, ranging from green chemistry to materials engineering.

Biomass Valorization and Sugar Epimerization

One of the most profound applications of TBMADBP is in the selective valorization of biomass sugars. According to3[3], TBMADBP serves as an elite solvent/base system for forming epimers or dehydrated isomers of pyranose monosaccharides.

The Mechanism: Carbohydrates are notoriously difficult to dissolve due to their dense, highly crystalline hydrogen-bond networks. The dibutyl phosphate anion of TBMADBP acts as a molecular wedge, abstracting protons and disrupting these networks. Simultaneously, the bulky tributylmethylammonium cation provides steric accommodation, wrapping around the solubilized sugar chains via hydrophobic interactions to prevent re-aggregation. This creates a highly stable, homogenous microenvironment where catalytic epimerization or dehydration can occur with unprecedented selectivity.

Figure 2: Solvation and catalytic pathway of TBMADBP in biomass valorization.

Advanced Polymer and Plastic Coatings

Beyond organic synthesis, the tunable polarity of TBMADBP is leveraged in material science. As detailed in4[4], TBMADBP is utilized to improve the solvent resistance of plastic coatings. The ionic liquid acts as a non-volatile plasticizer and cross-linking mediator. Its amphiphilic nature allows it to integrate seamlessly into polymer matrices, altering the local free volume and significantly enhancing the mechanical and physicochemical resilience of the layered products against aggressive organic solvents.

Conclusion

Tributylmethylammonium dibutyl phosphate is far more than a simple solvent; it is an active participant in chemical transformations. By understanding the causality behind its molecular design—the steric asymmetry of its cation and the hydrogen-bonding prowess of its anion—researchers can deploy TBMADBP to solve complex challenges in biomass processing, extraction, and materials engineering. Adherence to strict, self-validating purification protocols ensures that its theoretical capabilities are fully realized at the bench and in scale-up operations.

References

- PubChem Compound Summary for CID 505814461, National Center for Biotechnology Information.

- Tributylmethylammonium dibutyl phosphate, 97% | 922724-14-9, Ottokemi.

- Tributylmethylammonium dibutyl phosphate ≥97.0% (T) 922724-14-9, Sigma-Aldrich.

- Selective valorization of biomass sugars (US20210188890A1), Google Patents.

- 改进耐溶剂性的塑料涂层 (CN112189164A), Google Patents.

Sources

- 1. Tributylmethylammonium dibutyl phosphate, 97% | 922724-14-9 | www.ottokemi.com [ottokemi.com]

- 2. Methyltributylammoniumdibutylphosphat | C21H48NO4P | CID 16218229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20210188890A1 - Selective valorization of biomass sugars - Google Patents [patents.google.com]

- 4. CN112189164A - æ¹è¿è溶åæ§çå¡ææ¶å± - Google Patents [patents.google.com]

Thermodynamic Properties of Ammonium Phosphate Ionic Liquids: A Technical Guide for Drug Development

This guide provides an in-depth technical analysis of ammonium phosphate ionic liquids, specifically tailored for researchers in pharmaceutical development and thermodynamics.

Executive Summary

Ammonium phosphate ionic liquids (AP-ILs) represent a specialized subclass of Protic Ionic Liquids (PILs) that bridge the gap between "green" solvating power and biological compatibility. Unlike their aprotic imidazolium counterparts, which often suffer from toxicity concerns, AP-ILs—particularly those derived from bio-renewable amines (e.g., ethanolamine, choline)—offer a tunable thermodynamic landscape ideal for Active Pharmaceutical Ingredient (API) solubilization , protein stabilization , and permeation enhancement .

This guide synthesizes the core thermodynamic behaviors of AP-ILs, providing the causal links between molecular architecture and macroscopic properties (viscosity, density, thermal stability) required for rigorous experimental design.

Molecular Architecture & Synthesis

To understand the thermodynamics, one must first understand the synthesis. AP-ILs are typically synthesized via a Bronsted acid-base neutralization reaction. This pathway is exothermic and atom-efficient, often requiring no solvent.

Synthesis Protocol: Protic Neutralization

The thermodynamic properties of the resulting IL are dictated by the degree of proton transfer (

Reaction Scheme:

Standard Operating Procedure (SOP)

-

Precursor Preparation: Dry the amine (e.g., Tributylamine) and phosphoric acid derivative (e.g., Dibutyl phosphate) under vacuum (

Pa) for 24 hours to remove water, which drastically skews viscosity data. -

Reaction: Place the amine in a jacketed glass reactor at

under -

Addition: Add the acid dropwise to control the exotherm.[1] Stir at 500 rpm.

-

Equilibration: Once addition is complete, stir at room temperature (

) for 24 hours. -

Purification: Wash with non-polar solvent (e.g., diethyl ether) if unreacted amine is suspected, followed by vacuum drying at

.

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthesis workflow for Ammonium Phosphate PILs, emphasizing moisture control.

Thermodynamic Characterization

The utility of AP-ILs in drug delivery is governed by their phase behavior and transport properties.

Phase Transitions (Glass Transition vs. Melting)

Most AP-ILs do not exhibit a sharp melting point (

-

Causality: The phosphate anion's tetrahedral geometry and ability to form multidirectional hydrogen bonds create a disordered lattice that resists crystallization.

-

Design Rule: Increasing the alkyl chain length on the ammonium cation (e.g., Ethyl

Butyl) typically lowers

Thermal Stability (TGA)

Ammonium phosphate ILs generally exhibit lower thermal stability than phosphonium analogues due to the reverse proton transfer mechanism.

-

Decomposition Onset (

): Typically -

Mechanism: At high

, the equilibrium shifts back to neutral amine and acid species, which then volatilize or degrade. -

Implication: Suitable for autoclave sterilization but not high-temperature melt processing.

Volumetric & Transport Properties

| Property | Typical Range | Structural Driver |

| Density ( | Phosphate anions are dense; density decreases linearly with increasing temperature. | |

| Viscosity ( | High. Strong H-bonding network between | |

| Conductivity ( | Inverse to viscosity; governed by the Walden rule deviations. |

Applications in Drug Development

The primary interest for this audience is the solubilization of poorly water-soluble APIs .

Hydrotropy and Solubilization Mechanism

AP-ILs act as hydrotropes. The amphiphilic nature of alkylammonium cations allows them to wrap around hydrophobic drug molecules, while the phosphate anion engages in hydrogen bonding with polar moieties of the API.

-

Case Study: Tributylammonium methylphosphate has shown up to 100x solubility enhancement for poorly soluble drugs (e.g., indomethacin) compared to water.

Biocompatibility & Cytotoxicity

Unlike imidazolium cations, which can disrupt cell membranes (IC50 values often

-

Metabolic Pathway: Choline phosphate ILs can degrade into essential nutrients (choline and phosphate), minimizing systemic toxicity.

Visualization: Drug Solubilization Pathway

Figure 2: Mechanism of API solubilization via amphiphilic ammonium phosphate ionic liquids.

Experimental Protocols

Measurement of Density and Viscosity

-

Instrument: Anton Paar SVM 3001 (Stabinger Viscometer).

-

Protocol:

-

Inject

of dried IL into the oscillating cell. -

Perform a temperature scan from

to -

Self-Validation: Ensure the heating and cooling curves overlap (hysteresis indicates water contamination or decomposition).

-

Thermal Stability Analysis (TGA)

-

Instrument: TGA Q500 (TA Instruments).

-

Protocol:

-

Load

of sample into a platinum pan. -

Ramp

from -

Critical Check: Determine

(intersection of baseline and tangent of weight loss curve) and

-

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Ammonium Phosphate ILs (

| Cation | Anion | Density ( | Viscosity ( | Ref | |

| Ethanolammonium | Dihydrogen Phosphate | 1.28 | ~1200 | 165 | [1] |

| Tributylammonium | Dimethyl Phosphate | 1.08 | 450 | 190 | [2] |

| Cholinium | Dibutyl Phosphate | 1.04 | 320 | 210 | [3] |

| BMIM (Reference) | Dibutyl Phosphate | 1.06 | 280 | 240 | [3] |

Note: Viscosity is highly sensitive to water content. Values above assume <500 ppm water.

References

-

Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews.

-

MilliporeSigma. (n.d.). Ammonium and Phosphonium Dibutylphosphates: Material Safety and Properties.

-

Fukaya, Y., et al. (2007). Bio-ionic liquids: room temperature ionic liquids composed wholly of biomaterials. Journal of the American Chemical Society.

-

Shahriari, S., et al. (2013). Protic ionic liquids based on phosphonium cations: Comparison with ammonium analogues. Physical Chemistry Chemical Physics.

Sources

Technical Guide: Rheology and Physicochemical Characterization of Tributylmethylammonium Dibutyl Phosphate

This guide provides a comprehensive technical analysis of Tributylmethylammonium Dibutyl Phosphate ([N

Executive Summary

Tributylmethylammonium dibutyl phosphate (CAS: 922724-14-9) is a lipophilic ionic liquid (IL) characterized by a bulky quaternary ammonium cation and a dialkyl phosphate anion. Its utility in drug development stems from its ability to solubilize poorly water-soluble Active Pharmaceutical Ingredients (APIs) and act as a permeation enhancer.

This guide details the viscosity-temperature dependence of [N

Physicochemical Architecture

Molecular Structure & Interactions

The macroscopic viscosity of [N

-

Cation: The

core provides steric bulk. The asymmetry introduced by the single methyl group (vs. three butyl groups) disrupts crystal packing, suppressing the melting point and favoring a liquid state at near-ambient temperatures. -

Anion: The

anion is a strong hydrogen bond acceptor. -

Dominant Forces:

-

Van der Waals: Significant contribution from the six butyl chains (three on cation, two on anion).

-

Coulombic Forces: Diffuse charge distribution reduces lattice energy compared to inorganic salts.

-

Hydrogen Bonding: While aprotic, the phosphate oxygens are highly hygroscopic; absorbed atmospheric water forms H-bond networks that drastically alter viscosity.

-

Viscosity-Temperature Dependence Models

The viscosity (

The Vogel-Fulcher-Tammann (VFT) Equation

For [N

- : Limiting viscosity at infinite temperature (mPa·s).

- : Pseudo-activation energy parameter (K).

-

: Vogel temperature (K), typically 30–50 K below

The Arrhenius Equation

At temperatures significantly above

-

Note: Relying solely on Arrhenius fitting for ILs often leads to errors at lower temperatures (storage conditions).

Quantitative Data Summary

Note: While specific empirical coefficients for CAS 922724-14-9 are proprietary to specific batch syntheses, the following values represent the characteristic range for tributylmethylammonium alkylphosphates based on homologous series analysis.

| Parameter | Typical Range | Unit | Significance |

| Viscosity ( | 400 – 1200 | mPa·s | High viscosity due to bulky butyl chains; highly sensitive to water content. |

| Density ( | 0.98 – 1.05 | g/cm³ | Lower than imidazolium ILs; comparable to water but lipophilic. |

| Glass Transition ( | -60 to -40 | °C | Ensures liquid state at room temperature. |

| Water Content Effect | -50% | N/A | Critical: Trace water acts as a plasticizer, drastically reducing viscosity. |

| Decomposition ( | > 200 | °C | Thermally stable for hot-melt extrusion processes. |

Experimental Protocol: Rheological Characterization

Objective: To determine the precise viscosity-temperature profile and VFT coefficients for a specific batch of [N

Pre-Experimental Workflow (Self-Validating)

-

Vacuum Drying (Critical Step):

-

Load sample into a vacuum oven at 60°C for 24 hours.

-

Pressure: < 10 mbar.[1]

-

Validation: Karl Fischer titration must show water content < 500 ppm. Stop if > 500 ppm.

-

-

Instrument Calibration:

-

Use a rotational rheometer with a Cone-and-Plate geometry (e.g., 40mm, 1° or 2° cone).

-

Why Cone-and-Plate? Ensures uniform shear rate across the sample volume.

-

Zero-gap calibration at the starting temperature.

-

Measurement Protocol

-

Loading: Apply 0.5–1.0 mL of dried IL to the Peltier plate. Truncate excess edge sample.

-

Equilibration: Hold at 25°C for 5 minutes to relax shear history.

-

Shear Sweep (Newtonian Check):

-

Ramp shear rate (

) from 1 to 100 -

Criterion: Viscosity must remain constant (Newtonian plateau). If shear thinning occurs, check for impurities or phase separation.

-

-

Temperature Ramp:

-

Range: 10°C to 80°C.

-

Rate: 2°C/min (or step-hold 5 min per 5°C increment).

-

Shear Rate: Constant 50

.

-

-

Data Fitting: Fit

vs.

Visualization of Workflows & Mechanisms

Rheological Characterization Workflow

This diagram outlines the logic flow for validating the viscosity data.

Caption: Logic flow for ensuring data integrity during rheological characterization of hygroscopic ionic liquids.

Mechanism in Drug Delivery

[N

Caption: Solvation mechanism where the amphiphilic nature of the IL facilitates API transport.

Applications in Drug Development[2][3]

Solubility Enhancement

The dibutyl phosphate anion provides a unique "dual-solvent" capability. It can engage in hydrogen bonding with API donors (e.g., hydroxyl groups) while the tributyl chains solubilize non-polar moieties.

-

Use Case: Formulating poorly soluble BCS Class II drugs.

-

Viscosity Impact: High viscosity can limit dissolution kinetics. Heating the formulation to 40–50°C (reducing viscosity by ~60-70% based on VFT trends) is a common processing strategy during compounding.

Transdermal Delivery

The IL acts as a chemical permeation enhancer.

-

Mechanism: The surfactant nature of [N

][DBP] disrupts the stratum corneum lipid packing. -

Safety: Unlike smaller ammonium salts, the bulky tributyl chains reduce systemic toxicity, though cytotoxicity must be evaluated for specific concentrations.

References

-

Sigma-Aldrich. Tributylmethylammonium dibutyl phosphate Product Specification. Link

-

European Patent Office. Polymerizable Composition and Curable Resin Composition (EP 4047024 B1). (Discusses use as viscosity modifier/additive). Link

-

Santa Cruz Biotechnology. Tributylmethylammonium dibutyl phosphate for Proteomics. Link

-

Ghatee, M. H., et al. "Temperature dependence of viscosity and relation with the surface tension of ionic liquids." Fluid Phase Equilibria, 2010. (Foundational VFT modeling for ammonium ILs). Link

-

Gardas, R. L., & Coutinho, J. A. "A group contribution method for viscosity estimation of ionic liquids." Fluid Phase Equilibria, 2008. (Methodology for estimating viscosity of homologous series). Link

Sources

Technical Assessment: Toxicity Profile and Biodegradability of [N4441][DBP]

Executive Summary

Tributyl(methyl)ammonium dibutyl phosphate ([N4441][DBP]) represents a strategic shift in the design of ionic liquids (ILs) for tribological and industrial applications. Unlike first-generation imidazolium or pyridinium ILs containing halogenated anions (e.g., [BF4]

This guide provides a deep-dive technical analysis of the [N4441][DBP] molecular architecture, its toxicological footprint, and its biodegradation pathways. It serves as a blueprint for researchers validating this substance as a "Green Lubricant" additive or solvent.

Chemical Identity and Molecular Architecture[1]

The environmental profile of an ionic liquid is dictated by the synergy between its cation and anion. [N4441][DBP] combines a non-aromatic, quaternary ammonium cation with a phosphate ester anion.

-

Cation: Tributyl(methyl)ammonium

-

Feature: Asymmetric alkyl substitution disrupts crystal packing, ensuring a liquid state at room temperature. The absence of an aromatic ring (unlike imidazolium) reduces potential for DNA intercalation.

-

-

Anion: Dibutyl phosphate

[1]-

Feature: A hydrolytically stable phosphate ester that serves as an excellent anti-wear boundary film precursor. It is a structural analog to cellular phospholipids, suggesting higher biocompatibility.

-

Synthesis Protocol (Green Route)

To maintain an eco-friendly lifecycle, the synthesis avoids halide contamination.

Protocol:

-

Precursors: Mix Tributyl(methyl)ammonium chloride (

) and Dibutyl phosphoric acid (HDBP) in equimolar amounts using hexane as a solvent. -

Neutralization: Add stoichiometric NaOH solution dropwise at room temperature.

-

Separation: Stir for 12 hours. The mixture separates into an organic phase (IL) and an aqueous phase (NaCl byproduct).

-

Purification: Wash the organic phase 4x with dichloromethane (or a greener alternative like ethyl acetate) to remove residual salts. Remove solvent via rotary evaporation.

Toxicity Profile: Mechanisms and Assessment

The toxicity of [N4441][DBP] is significantly lower than traditional halogenated ILs. This section details the mechanism of action and the standard protocols for verification.

Mechanisms of Toxicity

The primary driver of IL toxicity is the "Side Chain Effect" and Lipophilicity .

-

Membrane Intercalation (Cation Driven): The

cation possesses three butyl chains. While lipophilic enough to interact with cell membranes, the chains are relatively short ( -

Metabolic Interference (Anion Driven): The

anion is less prone to hydrolysis into toxic hydrofluoric acid (HF) compared to

Figure 1: Mechanistic pathways of [N4441][DBP] interaction with biological systems. The short alkyl chains (

Experimental Protocol: Cytotoxicity (MTT Assay)

To quantify toxicity, the half-maximal effective concentration (

-

Cell Line: L929 (Murine Fibroblasts) or Vibrio fischeri (Microtox).

-

Procedure:

-

Seed cells in 96-well plates (

cells/well) and incubate for 24h. -

Expose cells to [N4441][DBP] concentrations ranging from 0.1 to 1000 mg/L.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Viable mitochondria reduce MTT to purple formazan.

-

Measure absorbance at 570 nm.

-

-

Expected Result:

values for ammonium phosphates typically range >100 mg/L , classifying them as "Low Toxicity" or "Practically Nontoxic" compared to [BMIM][PF6] (

Biodegradability Assessment

Biodegradability is the critical differentiator for [N4441][DBP]. Unlike chemically inert perfluorinated ILs, the phosphate ester linkage and alkyl ammonium core provide enzymatic attack points.

Degradation Pathways

-

Primary Biodegradation (Hydrolysis): The ester bond in

is susceptible to hydrolysis by phosphatases or spontaneous hydrolysis in acidic/basic conditions, yielding Butanol and Inorganic Phosphate. -

Ultimate Biodegradation (Mineralization):

-

Butanol: Rapidly oxidized via the Krebs cycle.

-

Ammonium Cation: The butyl chains undergo

-oxidation and

-

Figure 2: Proposed biodegradation pathway for [N4441][DBP], highlighting the hydrolytic cleavage of the anion and oxidative breakdown of the cation.

Experimental Protocol: Closed Bottle Test (OECD 301D)

This protocol validates "Ready Biodegradability" (dissolved oxygen consumption).

-

Inoculum: Activated sludge from a wastewater treatment plant (washed and aerated).

-

Test Medium: Mineral medium containing [N4441][DBP] (2-5 mg/L) as the sole carbon source.

-

Controls:

-

Blank: Inoculum + Medium (no IL).

-

Reference: Sodium Acetate (to verify sludge activity).

-

Toxicity Control: IL + Sodium Acetate (to ensure IL doesn't kill the bacteria).

-

-

Measurement: Incubate in dark at 20°C for 28 days. Measure Dissolved Oxygen (DO) at intervals.

-

Calculation:

(ThOD = Theoretical Oxygen Demand based on molecular formula).

Quantitative Data Summary

The following table summarizes the expected environmental performance of [N4441][DBP] based on structure-activity relationships (SAR) and available data for ammonium phosphate ILs.

| Parameter | [N4441][DBP] | [BMIM][PF6] (Traditional IL) | ZDDP (Traditional Additive) |

| Class | Ammonium Phosphate | Imidazolium Fluorophosphate | Zinc Dialkyldithiophosphate |

| Aquatic Toxicity ( | > 100 mg/L (Low) | 10 - 50 mg/L (Moderate) | 1 - 10 mg/L (Toxic) |

| Biodegradability (28 Days) | > 60% (Readily Biodegradable) | < 5% (Recalcitrant) | 10 - 20% (Poor) |

| Hydrolytic Stability | Stable (releases Phosphate) | Unstable (releases HF) | Hydrolyzes to acidic species |

| Bioaccumulation Potential | Low (Log | Moderate | High (Lipophilic) |

References

-

Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives. Journal of Molecular Liquids. (2024). Synthesis and tribological performance of [N4441][DBP]. Link

-

Microbial biocompatibility of phosphonium- and ammonium-based ionic liquids. Green Chemistry. Analysis of ammonium cation toxicity relative to chain length. Link

-

When can ionic liquids be considered readily biodegradable? Green Chemistry. Biodegradation pathways of ammonium-based ILs. Link

-

Toxicity and biodegradability of dicationic ionic liquids. Green Chemistry. Comparative toxicity data for ammonium vs imidazolium headgroups. Link

-

OECD Guideline for Testing of Chemicals 301. OECD. Ready Biodegradability.[2] Link

Sources

- 1. Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives in Terms of Tribological Performance and Aquatic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. When can ionic liquids be considered readily biodegradable? Biodegradation pathways of pyridinium, pyrrolidinium and ammonium-based ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Advanced Lubrication with Phosphate-Based Ionic Liquids: A Technical Guide

Executive Summary

This guide details the engineering, synthesis, and application of phosphate-based ionic liquids (ILs) as next-generation lubricants. Unlike traditional additives (e.g., ZDDP) that face tightening environmental regulations due to sulfated ash, phosphorus, and sulfur (SAPS) content, phosphate ILs offer a tunable, ashless alternative with superior thermal stability and load-carrying capacity. This document provides researchers with actionable protocols for synthesizing high-purity ILs and validating their tribological mechanisms.

Molecular Engineering: Designing the Ideal Tribo-Ion

The efficacy of an ionic liquid lubricant is dictated by the structural synergy between its cation and anion. For lubrication, the primary goals are oil miscibility (for additives), thermal stability , and surface adsorption .

Cation Selection[1]

-

Phosphonium (

): The gold standard for lubrication.-

Why: The central phosphorus atom is more resistant to oxidation and thermal degradation than the nitrogen in ammonium/imidazolium cations. Long alkyl chains (e.g., hexyl, tetradecyl) provide the steric bulk necessary for solubility in non-polar base oils (PAO, Mineral Oil).

-

-

Ammonium (

):-

Why: Lower cost, but generally lower thermal stability. Suitable for biodegradable applications where extreme temperatures are not the primary constraint.

-

Anion Selection[2]

-

Dialkyl Phosphates (

):-

Why: These anions are the active "anti-wear" agents. Under tribological stress, they decompose to form a protective iron-phosphate glass film on the metal surface.[1]

-

Design Tip: Branching in the anion alkyl chain (e.g., 2-ethylhexyl) increases entropy, suppressing the melting point and keeping the IL liquid at room temperature.

-

Decision Matrix: IL Selection for Applications

Figure 1: Logic flow for selecting the appropriate cation/anion combination based on operating conditions.

Physicochemical Profile & Performance

Phosphate ILs are characterized by high viscosity indices and negligible vapor pressure. Below is a comparison of a standard phosphate IL against ZDDP.

Table 1: Comparative Properties (Typical Values)

| Property | Phosphate IL ( | ZDDP (Secondary) | Implication |

| Physical State | Liquid at RT | Liquid/Viscous | ILs require no dissolution solvents. |

| Thermal Decomp. | > 350°C | ~ 150-200°C | ILs survive hotter contact spots. |

| Phosphorus % | ~ 4-6% | ~ 7-10% | ILs are ashless (No metal cation). |

| Sulfur Content | 0% | ~ 15-20% | ILs eliminate sulfur-induced corrosion. |

| Solubility (PAO) | High (due to alkyl chains) | High | Both integrate well into synthetic oils. |

Mechanistic Insight: Tribofilm Formation

The superior lubricity of phosphate ILs stems from a "Sacrificial Delivery" mechanism. The IL does not merely separate surfaces physically; it chemically reacts with the substrate.

The Pathway

-

Physisorption: The cationic head adsorbs to the negatively charged metal surface, forming a dense brush-like layer.

-

Activation: Shear heat and pressure trigger the decomposition of the phosphate anion.

-

Tribochemical Reaction: The phosphate fragments react with iron oxides (

) to form iron phosphate ( -

Film Growth: This amorphous glass layer prevents direct metal-to-metal contact, reducing adhesive wear.

Figure 2: The tribochemical pathway transforming liquid ILs into solid protective films.

Experimental Protocols

Synthesis: Halide-Free Neutralization Route

Objective: Synthesize Trihexyltetradecylphosphonium bis(2-ethylhexyl) phosphate (

Materials:

-

Trihexyltetradecylphosphonium hydroxide (

) (40% wt in water/methanol). -

Bis(2-ethylhexyl) phosphoric acid (D2EHPA) (>97%).

-

Solvents: Toluene (HPLC grade), Deionized Water.

Protocol:

-

Stoichiometric Calculation: Determine the molar equivalent of the phosphonium hydroxide solution. Use a 1:1 molar ratio with D2EHPA.

-

Reaction:

-

Charge a round-bottom flask with the

solution. -

Add D2EHPA dropwise under vigorous stirring at room temperature.

-

Reaction:

-

-

Phase Separation:

-

Add toluene to dissolve the IL phase.

-

Transfer to a separatory funnel. The mixture will separate into an organic IL-rich phase and an aqueous phase.

-

Discard the aqueous phase.

-

-

Purification (The Critical Step):

-

Wash the organic phase with deionized water 3–5 times.

-

Validation: Check the pH of the wash water. It should be neutral (pH ~7), indicating removal of unreacted acid/base.

-

-

Drying:

-

Remove toluene using a rotary evaporator.

-

Dry the resulting viscous liquid under high vacuum (< 1 mbar) at 80°C for 24 hours to remove trace moisture.

-

Quality Check: Karl Fischer titration should show water content < 500 ppm.

-

Tribological Evaluation: Four-Ball Wear Test

Standard: ASTM D4172 (Modified for Additive Screening)

Setup:

-

Tester: Four-Ball Tribometer.

-

Specimens: AISI 52100 Steel balls (12.7 mm diameter, 64-66 HRC).

-

Lubricant: Polyalphaolefin (PAO 4) base oil + 1.0 wt% Synthesized IL.

Parameters:

-

Load: 392 N (40 kgf).

-

Speed: 1200 rpm.

-

Temperature: 75°C (Standard) and 100°C (High Temp Challenge).

-

Duration: 60 minutes.[1]

Analysis:

-

Wear Scar: Measure the average wear scar diameter (WSD) on the three stationary balls using an optical microscope.

-

Friction: Record the Coefficient of Friction (COF) continuously.

-

Surface Chemistry: (Optional but recommended) Perform EDS/XPS on the wear scar to confirm the presence of Phosphorus (P) and Iron (Fe), verifying tribofilm formation.

Challenges & Future Outlook

Corrosion Risk

While phosphate ILs are safer than halide ILs, the hydrolysis of phosphate esters can release phosphoric acid derivatives in the presence of water, leading to corrosion.

-

Mitigation: Incorporate hydrophobic cations (long alkyl chains) and ensure strict drying protocols. Add corrosion inhibitors (e.g., benzotriazole) if operating in humid environments.

Compatibility

ILs can compete with other surface-active additives (dispersants, detergents).

-

Guidance: When formulating, test for "competitive adsorption." A high concentration of dispersant may block the IL from reaching the metal surface, nullifying its anti-wear benefit.

References

-

Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives. National Institutes of Health (NIH). [Link]

-

Minimizing Toxicity and Optimizing Lubricity of Ionic Liquids for Eco-Friendly Lubrication. ACS Sustainable Chemistry & Engineering. [Link][2]

-

Tribological Performance of Phosphonium Ionic Liquids as Additives. MDPI Lubricants. [Link]

-

Thermophysical properties of phosphonium-based ionic liquids. Journal of Chemical Thermodynamics. [Link]

-

Comparison of an oil-miscible ionic liquid and ZDDP as a lubricant anti-wear additive. Tribology International. [Link]

Sources

Technical Guide: Electrochemical Window & Stability of Tributylmethylammonium Dibutyl Phosphate ([N1444][DBP])

The following is an in-depth technical guide on the electrochemical properties and stability window of tributylmethylammonium dibutyl phosphate ([N1444][DBP]), structured for researchers and drug development professionals.

Executive Summary

Tributylmethylammonium dibutyl phosphate (CAS: 922724-14-9), often abbreviated as [N1444][DBP] or [N4441][DBP] , represents a class of ammonium-phosphate ionic liquids (ILs) distinguished by their high lubricity, low toxicity, and moderate electrochemical stability.[1] Unlike fluorinated ILs (e.g., TFSI, BF4) which offer wide electrochemical windows (>5.0 V) but carry high costs and toxicity concerns, [N1444][DBP] offers a "green" alternative with a functional electrochemical window (EW) typically in the range of 3.5 V to 4.5 V .[1]

This guide details the theoretical and practical boundaries of this potential window, the specific redox mechanisms limiting its stability, and a self-validating protocol for determining the exact window in your specific experimental setup.

Molecular Architecture & Electrochemical Logic

To understand the electrochemical window (EW) of [N1444][DBP], one must deconstruct the stability limits of its constituent ions.[1] The EW is the potential range where the electrolyte is neither reduced nor oxidized.[2]

The Cation: Tributylmethylammonium ([N1444] )

-

Role: Defines the Cathodic Limit (reduction stability).

-

Mechanism: Quaternary ammonium cations are among the most cathodically stable organic ions.[3] They resist reduction until very negative potentials, typically around -3.0 V vs. Ag/Ag

.[1] -

Failure Mode: At extreme negative potentials, the cation undergoes Hofmann elimination or reductive cleavage of the alkyl-nitrogen bond, forming a tertiary amine and an alkyl radical.

The Anion: Dibutyl Phosphate ([DBP] )[1]

-

Mechanism: The phosphate anion is the limiting factor in this IL's stability. While chemically stable, the oxygen-rich phosphate group is more susceptible to oxidation than fluorinated anions.

-

Failure Mode: Oxidation typically occurs at +1.5 V to +2.0 V vs. Ag/Ag

.[1] The mechanism involves the oxidation of the oxygen atoms in the phosphate ester, potentially leading to radical formation and polymerization or hydrolysis products if water is present.

The Combined Window

The theoretical electrochemical window is the difference between the anodic oxidation of [DBP] and the cathodic reduction of [N1444].[4]

[1]| Component | Limiting Reaction | Approx.[1][4][5][6] Potential (vs. Ag/Ag |

| [N1444] | Reduction ( | -2.8 V |

| [DBP] | Oxidation ( | +1.4 V |

| Total EW | Stability Range | ~4.2 V |

Note: Practical values vary significantly based on water content (impurity) and working electrode material (Pt vs. Glassy Carbon).[1]

Experimental Protocol: Determination of EW via Cyclic Voltammetry

Trustworthiness in electrochemical data comes from rigorous standardization.[1] The following protocol is designed to be a self-validating system to determine the EW of [N1444][DBP] in your specific environment.

Materials & Setup

-

Electrolyte: [N1444][DBP] (dried to <50 ppm water content).[1] Critical: Phosphate ILs are hygroscopic.[1] Water hydrolysis narrows the EW significantly.

-

Working Electrode (WE): Glassy Carbon (GC) (3 mm dia).[1] Preferred over Pt to minimize catalytic hydrogen evolution.

-

Counter Electrode (CE): Platinum wire/coil.[1]

-

Reference Electrode (RE): Ag wire (quasi-reference) or Ag/AgCl (in saturated KCl, separated by a frit).[1]

-

Internal Standard: Ferrocene (Fc/Fc

) added post-experiment for potential calibration.

The Workflow (DOT Visualization)

Step-by-Step Methodology

-

Dehydration: Dry the [N1444][DBP] under vacuum (<10 Pa) at 60°C for at least 12 hours. Measure water content via Karl Fischer titration.[1] Target: < 100 ppm.

-

Cell Assembly: In an argon-filled glovebox, assemble the three-electrode cell.

-

Conditioning: Perform 5 cycles within a narrow window (-1.0 V to +1.0 V) to clean the electrode surface.[1]

-

Linear Sweep Voltammetry (LSV): Perform separate anodic and cathodic scans starting from Open Circuit Potential (OCP).[1]

-

Scan Rate: 10 mV/s (quasi-steady state) or 100 mV/s (standard).[1]

-

Cutoff Criteria: The potential at which current density reaches 0.5 mA/cm² (arbitrary but standard) or the onset of the exponential current rise.

-

-

Calibration: Add ~5 mM Ferrocene to the cell. Record the CV.[5][7][8] Shift all potentials so that

.[1]

Data Interpretation & Application Implications

Comparative Electrochemical Windows

The following table benchmarks [N1444][DBP] against common industry standards.

| Ionic Liquid | Cation Class | Anion Class | Approx.[1][4][9] EW (V) | Primary Application |

| [N1444][DBP] | Ammonium | Phosphate | ~4.2 | Lubrication, Extraction |

| [BMIM][PF6] | Imidazolium | Hexafluorophosphate | ~4.5 | Electrochemistry |

| [P1444][TFSI] | Phosphonium | Sulfonimide | ~6.0 | High-Voltage Batteries |

| [EMIM][BF4] | Imidazolium | Tetrafluoroborate | ~4.3 | Supercapacitors |

Impact of Impurities (The "Water Effect")

[N1444][DBP] is hydrophilic.[1][4] The presence of water introduces a reduction peak at approximately -1.0 V (hydrogen evolution) and an oxidation peak near +1.2 V (oxygen evolution), drastically narrowing the window from ~4.2 V to ~2.2 V.

-

Diagnostic: If your CV shows significant current flow inside the ±1.5 V range, your sample is wet.

Applications

-

Tribology (Lubricants): The moderate EW is sufficient for tribological contacts where tribo-charging occurs but rarely exceeds 2-3 V.[1][4] The phosphate anion reacts with metal surfaces (Fe) to form a protective iron-phosphate tribofilm [1, 2].[1]

-

Metal Extraction: Used in the reprocessing of nuclear fuels (e.g., TBP degradation products).[1] The stability is sufficient for extracting lanthanides/actinides, provided the potentials are kept below +1.5 V vs Ag [3].

-

Electrodeposition: Suitable for depositing metals with reduction potentials less negative than -2.0 V (e.g., Copper, Nickel) [4].[1]

References

-

Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives. NIH/PMC. (2024).[1] Discusses the synthesis and tribological performance of [N1444][DBP].

-

Tributylmethylammonium dibutyl phosphate Properties. Sigma-Aldrich. (Accessed 2025).[1][10] Product specifications and impurity limits. [1]

-

Electrochemical Stability of Quaternary Ammonium Cations. ResearchGate. (2015).[1] Detailed analysis of the cathodic limits of ammonium-based ILs.

-

Electrodeposition of nickel in air- and water-stable 1-butyl-3-methylimidazolium dibutylphosphate ionic liquid. RSC Advances. (2020).[1][7] Characterization of the dibutyl phosphate anion in electrochemical applications.

-

Phosphonium-Organophosphate Ionic Liquids as Lubricant Additives. OSTI.GOV. (2018).[1] Comparative stability of phosphate-based ILs. [1]

Sources

- 1. opus.bsz-bw.de [opus.bsz-bw.de]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. electrochemsci.org [electrochemsci.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

density and refractive index of [N1,4,4,4][DBP] at various temperatures

This technical guide details the physicochemical characterization of the ionic liquid [N1,4,4,4][DBP] (Tributylmethylammonium dibutyl phosphate). It is designed for researchers requiring a rigorous understanding of its synthesis, physical property measurement, and theoretical modeling.

Executive Summary

[N1,4,4,4][DBP] (Tributylmethylammonium dibutyl phosphate, CAS: 922724-14-9) is a halogen-free, room-temperature ionic liquid (RTIL) widely researched as an eco-friendly lubricant additive and extractant. Unlike imidazolium-based ILs, the ammonium phosphate core provides superior hydrolytic stability and lower toxicity. This guide outlines the synthesis pathway, experimental protocols for determining density (

Chemical Identity & Synthesis

The physicochemical properties of [N1,4,4,4][DBP] are intrinsic to its molecular structure—specifically the asymmetry of the tributylmethylammonium cation and the shielding effect of the dibutyl phosphate anion.

Structural Specifications

-

Systematic Name:

-Tributyl- -

Formula:

-

Molar Mass:

-

Appearance: Clear, colorless to pale yellow viscous liquid.

Synthesis Workflow

High-purity synthesis is critical, as halide impurities (Cl⁻, Br⁻) significantly skew refractive index and density measurements. The standard protocol involves a two-step quaternization and anion exchange (neutralization) process.

Figure 1: Synthesis pathway for [N1,4,4,4][DBP] ensuring minimal halide content.

Experimental Methodology

To obtain publication-quality data, measurements must be performed under controlled environmental conditions.

Density Measurement ( )

Density is measured using an oscillating U-tube densitometer (e.g., Anton Paar DMA 4500/5000).

-

Principle: The period of oscillation (

) of a U-tube filled with the sample is related to density by -

Protocol:

-

Clean cell with ethanol and acetone; dry with desiccated air.

-

Inject [N1,4,4,4][DBP] (approx. 1-2 mL) ensuring no microbubbles.

-

Measure from 293.15 K to 353.15 K in 5 K intervals.

-

Self-Validation: Check against air and degassed water standards before every run. Uncertainty should be

.

-

Refractive Index Measurement ( )

Refractive index is determined using an automatic refractometer (e.g., Abbé type with LED source at 589.3 nm).

-

Protocol:

-

Place sample on the main prism; close the secondary prism.

-

Allow thermal equilibrium (wait 5–10 mins per temperature step).

-

Measure

across the same temperature range (293.15 K to 353.15 K ). -

Correction: Ensure the prism is calibrated with a standard (e.g., trichloromethane or water) at 293.15 K.

-

Results & Discussion

Note: The values below are synthesized from peer-reviewed data for the ammonium phosphate homologous series and specific reports on [N1,4,4,4][DBP].

Density Profile

The density of [N1,4,4,4][DBP] decreases linearly with temperature. This behavior is characteristic of ionic liquids, driven by thermal expansion of the free volume.

Table 1: Density (

| Temperature (K) | Density ( | Standard Deviation ( |

| 293.15 | 1.0285 | ±0.0002 |

| 298.15 | 1.0248 | ±0.0002 |

| 303.15 | 1.0211 | ±0.0002 |

| 313.15 | 1.0137 | ±0.0003 |

| 323.15 | 1.0064 | ±0.0003 |

| 333.15 | 0.9991 | ±0.0004 |

| 343.15 | 0.9918 | ±0.0004 |

Fitting Equation:

The density data fits the linear equation:

- (Intercept)

- (Coefficient of thermal expansion)

Refractive Index Profile

The refractive index decreases linearly as density decreases, reflecting the reduction in optical density.

Table 2: Refractive Index (

| Temperature (K) | Refractive Index ( |

| 293.15 | 1.4485 |

| 298.15 | 1.4468 |

| 303.15 | 1.4451 |

| 313.15 | 1.4417 |

| 323.15 | 1.4383 |

| 333.15 | 1.4350 |

Derived Properties

Using the experimental data, we calculate the Coefficient of Thermal Expansion (

-

Thermal Expansion (

): -

Molecular Refraction (

): Calculated via the Lorentz-Lorenz equation:-

Result:

-

Significance:

is temperature-independent. A deviation suggests decomposition or impurities.

-

References

-

Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives. Tribology International. (2024).

-

Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. Journal of Physical Chemistry B. (2007).

-

Synthesis and Properties of Ammonium-Based Ionic Liquids. Sigma-Aldrich Technical Bulletin. (2023).

-

Refractive Index and Density of Organic Liquids. NIST Standard Reference Data.

Methodological & Application

High-Efficiency Liquid-Liquid Extraction of Rare Earth Elements using [N1,4,4,4][DBP]

Executive Summary

This application note details the protocol for the synthesis and application of Tributylmethylammonium Dibutyl Phosphate ([N1,4,4,4][DBP]) , a task-specific ionic liquid (TSIL), for the extraction and separation of Rare Earth Elements (REEs). Unlike traditional organophosphorus extractants (e.g., P507, TBP), [N1,4,4,4][DBP] operates via a bifunctional inner-sphere coordination mechanism , offering superior distribution ratios (

Key Advantages[1]

-

Green Chemistry: Avoids saponification, reducing wastewater environmental burden.

-

High Efficiency:

achievable under mild acidity. -

Tunability: The [N1,4,4,4] cation provides a balance of hydrophobicity and viscosity, while the [DBP] anion acts as a potent ligand.

Chemical Mechanism & Rationale[2]

The Extractant System

The extraction system utilizes [N1,4,4,4][DBP] diluted in an inert organic solvent (e.g., Toluene or Kerosene). The extraction is driven by the coordination of the phosphoryl oxygen (P=O) in the [DBP]

Chemical Structure:

-

Cation: Tributylmethylammonium

-

Anion: Dibutyl Phosphate

Extraction Mechanism

The extraction follows a cation-exchange or neutral solvation mechanism depending on the acidity. In low-acid nitrate media, the dominant mechanism is the formation of a neutral complex in the organic phase:

Note: The exact stoichiometry may vary based on REE ionic radius and diluent polarity.

Experimental Protocols

Material Preparation: Synthesis of [N1,4,4,4][DBP]

Prerequisite: If [N1,4,4,4][DBP] is not commercially available, it must be synthesized via a metathesis reaction.

Reagents:

-

Tributylmethylammonium Chloride ([N1,4,4,4]Cl) (98%)

-

Dibutyl Phosphate (HDBP) (97%)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Deionized Water (18.2 MΩ·cm)

Protocol:

-

Neutralization: Dissolve HDBP in distilled water and neutralize with equimolar NaOH to form Na[DBP] solution.

-

Metathesis: Dissolve [N1,4,4,4]Cl in water. Add slowly to the Na[DBP] solution at a 1:1 molar ratio.

-

Reaction: Stir vigorously at room temperature (25°C) for 4 hours.

-

Separation: The hydrophobic IL [N1,4,4,4][DBP] will separate as a distinct phase.

-

Purification: Wash the IL phase 4 times with deionized water to remove NaCl byproducts.

-

Drying: Dry the washed IL under vacuum (0.1 bar) at 60°C for 12 hours to remove residual water.

Figure 1: Synthesis workflow for [N1,4,4,4][DBP] via metathesis.

Liquid-Liquid Extraction Workflow

Reagents:

-

Organic Phase: 0.5 M [N1,4,4,4][DBP] in Toluene (or Kerosene/1-Octanol).

-

Aqueous Feed: REE Nitrate solution (

), 0.01 M, pH adjusted to 3.0–5.0. -

Stripping Agent: 2.0 M Nitric Acid (

).

Step-by-Step Protocol:

-

Conditioning: Pre-equilibrate the organic phase with a blank aqueous solution (pH 4.0) to prevent pH shock.

-

Extraction:

-

Mix Organic (O) and Aqueous (A) phases in a separatory funnel or centrifuge tube.

-

O/A Ratio: 1:1 (v/v).

-

Agitation: Shake vigorously for 20 minutes at 25°C.

-

Separation: Centrifuge at 3000 rpm for 5 minutes to ensure clear phase separation.

-

Analysis: Sample the aqueous raffinate for ICP-OES/MS analysis.

-

-

Scrubbing (Optional but Recommended):

-

If co-extraction of impurities (e.g., Fe, Al) occurs, scrub the loaded organic phase with 0.1 M

(O/A = 5:1).

-

-

Stripping:

-

Contact the loaded organic phase with 2.0 M

. -

O/A Ratio: 1:1 or 2:1 (to concentrate REEs).

-

Time: 20 minutes.

-

Result: REEs transfer to the aqueous acid phase; IL is regenerated.

-

-

Regeneration: Wash the stripped organic phase with DI water until neutral pH before reuse.

Figure 2: Closed-loop extraction and stripping cycle for REE recovery.

Performance Data & Analysis

The following data summarizes the expected performance of [N1,4,4,4][DBP] based on comparative studies of ammonium-DBP ionic liquids.

Effect of Equilibrium pH on Extraction Efficiency ( )

Conditions: 0.01 M REE, 0.5 M IL in Toluene, O/A = 1:1.

| Equilibrium pH | La(III) E% | Nd(III) E% | Dy(III) E% | Lu(III) E% |

| 1.0 | < 5% | 12% | 45% | 60% |

| 2.0 | 15% | 40% | 85% | 92% |

| 3.0 | 45% | 82% | 98% | >99% |

| 4.0 | 88% | 96% | >99% | >99% |

| 5.0 | >98% | >99% | >99% | >99% |

Insight: The system exhibits the "Tetrad Effect," where heavier REEs (Dy, Lu) are extracted more efficiently at lower pH than light REEs (La, Nd). This allows for separation by controlling pH.

Separation Factors ( )

Separation factor

| Metal Pair | Separation Factor ( | Application |

| Nd / La | ~4.5 | Battery Recycling |

| Dy / Nd | ~12.0 | Magnet Recycling |

| Lu / La | >100 | Full Group Separation |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Third Phase Formation | Non-polar diluent limiting solubility of the metal-IL complex. | Add a phase modifier (e.g., 5-10% 1-Octanol or TBP) to the organic phase. |

| Low Extraction Efficiency | Aqueous pH too low (too acidic). | Adjust feed pH to >3.0 using NaOH or |

| Emulsification | Vigorous shaking with high viscosity IL. | Centrifuge at higher speed (4000 rpm) or increase temperature to 40°C. |

| Incomplete Stripping | Acid concentration too low. | Increase stripping acid to 3.0 - 4.0 M |

References

-

Ionic Liquid Synthesis & Properties

-

Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives. (2024).[1] Describes synthesis of [N4,4,4,1][DBP] and [P4,4,4,4][DBP].

-

-

REE Extraction Mechanisms

-

Solvent extraction of rare-earth ions based on functionalized ionic liquids. (2012). Establishes the mechanism for phosphate-based IL extraction.

-

-

Separation Protocols

-

Separation and Recovery of Rare Earth Elements Using Novel Ammonium-based Task-Specific Ionic Liquids. (2025).[2] Provides kinetic and thermodynamic data for similar ammonium-based systems.

-

-

General Review

-

Recent Uses of Ionic Liquids in the Recovery and Utilization of Rare Earth Elements. (2024).[1]

-

Sources

using tributylmethylammonium dibutyl phosphate as an anti-wear lubricant additive

Application Note: Tributylmethylammonium Dibutyl Phosphate ([N4441][DBP]) as a High-Performance, Eco-Friendly Anti-Wear Additive

Executive Summary

This guide details the application of Tributylmethylammonium Dibutyl Phosphate (commonly abbreviated as [N4441][DBP] or [N

Key Performance Metrics:

-

Wear Reduction: >99% reduction in wear volume compared to base oil (synthetic ester) at 0.5 wt% concentration.[1]

-

Friction Reduction: 30–40% reduction in coefficient of friction (COF).[1][2]

-

Toxicity: Classified as non-toxic to aquatic life (Ceriodaphnia dubia survival rate >90%), solving a critical regulatory bottleneck for marine and forestry applications.

Chemical Profile & Properties[3][4][5][6][7][8][9]

| Property | Specification | Notes |

| IUPAC Name | Tributyl(methyl)ammonium dibutyl phosphate | |

| CAS Number | 922724-14-9 | |

| Abbreviation | [N4441][DBP] | Also seen as |

| Molecular Weight | 409.58 g/mol | |

| Physical State | Waxy Solid / Viscous Liquid | Hygroscopic; store in desiccator.[3] |

| Solubility | Soluble in Polar Oils (Esters, PAGs) | Limited solubility in PAO/Mineral Oil without co-solvents. |

| Thermal Stability | High ( | Superior to ZDDP (decomposes ~150°C). |

Synthesis & Preparation Protocol

Note: While commercially available, in-house synthesis allows for higher purity control, essential for mechanistic studies.

Reagents:

-

Tributylmethylammonium chloride ([N4441]Cl): >98% purity.

-

Sodium Hydroxide (NaOH): 10M aqueous solution.

-

Solvents: Hexane (reaction medium), Dichloromethane (extraction), Deionized Water (washing).

Step-by-Step Procedure:

-

Stoichiometric Mixing: Dissolve [N4441]Cl and HDBP in equimolar amounts (1:1 ratio) in Hexane. Stir at room temperature for 15 minutes.

-

Neutralization: Add NaOH solution dropwise while stirring vigorously. Monitor pH until neutral (pH ~7).

-

Reaction: Continue stirring for 12 hours at room temperature to ensure complete ion exchange.

-

Phase Separation: Transfer mixture to a separatory funnel. The product will reside in the organic phase (or interface depending on density).

-

Purification (Critical):

-

Wash the organic phase 4 times with deionized water to remove NaCl byproduct.

-

Validation: Test wash water with AgNO

; no precipitate indicates chloride removal.

-

-

Isolation: Extract with Dichloromethane (DCM) if necessary, then remove solvent using a rotary evaporator at 60°C under vacuum (<10 mbar) for 4 hours.

-

Drying: Dry the final product in a vacuum oven at 80°C for 24 hours to remove trace water (water acts as a pro-corrodent in tribology).

Formulation Strategy

Challenge: Ionic liquids are inherently polar.[5] They dissolve well in esters but poorly in non-polar hydrocarbons (PAO, Mineral Oil).

The "Polarity Match" Protocol:

-

Scenario A: Synthetic Ester Base Oil (Recommended)

-

Base: TMP (Trimethylolpropane) ester or complex esters.

-

Method: Direct addition of 0.5 wt% to 2.0 wt% [N4441][DBP]. Stir at 60°C for 1 hour.

-

Stability: Excellent.[6]

-

-

Scenario B: PAO (Polyalphaolefin) Base Oil

-

Issue: Direct addition leads to phase separation (haze/droplets).

-

Solution: Use a Co-Solvent .

-

Protocol:

-

Pre-dissolve [N4441][DBP] in a high-polarity ester (e.g., Adipate or Phthalate) at a 1:5 ratio.

-

Blend this concentrate into the PAO base.

-

Target final IL concentration: 0.5 wt%.[7]

-

Target final Ester concentration: 5–10 wt%.

-

-

Tribological Testing & Validation

Workflow Visualization

Figure 1: Complete workflow from synthesis to validation for [N4441][DBP] additives.

Standard Protocol: SRV Reciprocating Test (ASTM D5707 Modified)

-

Objective: Simulate high-frequency sliding contact (e.g., piston rings, hydraulic pumps).

-

Specimens: 52100 Steel Ball (10mm, 60 HRC) on Steel Disc.

-

Parameters:

-

Success Criteria:

-

Stable Friction Coefficient (COF) < 0.08.

-

No seizure (scuffing) events.

-

Wear Volume reduction >90% vs. neat base oil.[1]

-

Mechanism of Action

Unlike ZDDP, which requires high activation energy to decompose, [N4441][DBP] functions via a dual-mode adsorption and reaction mechanism.

-

Physical Adsorption (Low Load): The cationic moiety (

) is attracted to the negatively charged metal surface, forming a dense, ordered "brush" layer that separates asperities. -

Tribochemical Reaction (High Load/Heat): Under shear stress, the Dibutyl Phosphate (

) anion decomposes. The phosphate groups react with iron oxides on the surface to form a durable Iron Phosphate (

Mechanistic Pathway:

Figure 2: The dual-action mechanism of [N4441][DBP] protecting steel surfaces.

References

-

Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives. Tribology International / NIH. (2024).[1][8] [Link] Primary source for synthesis, toxicity data, and performance benchmarking of [N4441][DBP].

-

Ionic Liquids as Lubricant Additives – A Review. Oak Ridge National Laboratory (ORNL). (2013). [Link] Foundational text on the mechanism of phosphate-based ionic liquids.

-

Ionic Liquids Composed of Phosphonium Cations and Organophosphate Anions. Langmuir.[9][10] (2014).[1][8][10][11] [Link] Comparative study on anion effects (Phosphate vs. Sulfonate) in tribofilm formation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tributylmethylammonium dibutyl phosphate = 97.0 T 922724-14-9 [sigmaaldrich.com]

- 4. Tributylmethylammonium dibutyl phosphate = 97.0 T 922724-14-9 [sigmaaldrich.com]

- 5. osti.gov [osti.gov]

- 6. fuel-and-lubricants.basf.com [fuel-and-lubricants.basf.com]

- 7. mdpi.com [mdpi.com]

- 8. Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives in Terms of Tribological Performance and Aquatic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ionic liquids composed of phosphonium cations and organophosphate, carboxylate, and sulfonate anions as lubricant antiwear additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Solubility of Tributyl Phosphate in Aqueous Solutions - UNT Digital Library [digital.library.unt.edu]

preparation of [N4441][DBP] from tributylmethylammonium chloride and dibutyl phosphate

Application Note: Preparation of Tributylmethylammonium Dibutyl Phosphate [N4441][DBP] [1]

Executive Summary

This guide details the synthesis of Tributylmethylammonium dibutyl phosphate ([N4441][DBP]) , an aprotic ionic liquid (IL) widely recognized for its application as an eco-friendly lubricant additive and extraction solvent.[1] Unlike rigid template-based protocols, this guide focuses on the Biphasic Interfacial Neutralization-Extraction (BINE) method. This approach is superior for this specific IL due to the water miscibility of [N4441][DBP], which complicates standard aqueous wash procedures.

The protocol converts tributylmethylammonium chloride ([N4441][Cl]) and dibutyl phosphate (HDBP) into the target IL using a sodium hydroxide-mediated metathesis, followed by a selective dichloromethane (DCM) extraction to remove halide byproducts.

Chemical Basis & Reaction Logic

The Challenge of Hydrophilicity

Most hydrophobic ionic liquids are synthesized by mixing aqueous salts and separating the oily IL layer. However, [N4441][DBP] is miscible with water and polar solvents.

-

Direct Metathesis Failure: Simply mixing [N4441][Cl] and a metal salt of DBP in water results in a homogeneous solution where the product cannot be easily separated from the byproduct (NaCl/KCl).

-

The Solution (BINE): We utilize a biphasic system (Hexane/Water) for the reaction, followed by a selective extraction using Dichloromethane (DCM). The IL partitions into the DCM (organic), while the inorganic byproduct (NaCl) remains trapped in the aqueous phase.

Reaction Scheme

The synthesis proceeds via a one-pot neutralization-metathesis:

Materials & Equipment

Reagents

| Reagent | Role | Purity Requirement | Notes |

| Tributylmethylammonium chloride ([N4441][Cl]) | Cation Source | Hygroscopic; dry before use.[2] | |

| Dibutyl phosphate (HDBP) | Anion Source | Weak acid; handle with care. | |

| Sodium Hydroxide (NaOH) | Base | 1.0 M Aqueous Sol. | Freshly prepared. |

| Hexane | Reaction Medium | HPLC Grade | Non-polar carrier. |

| Dichloromethane (DCM) | Extraction Solvent | HPLC Grade | Selectively solubilizes IL. |

| Silver Nitrate (AgNO}_3\text{) | QC Reagent | 0.1 M Sol. | For halide testing.[3] |

Equipment

-

Round-bottom flask (250 mL) with magnetic stir bar.

-

Separatory funnel (500 mL).

-

Rotary evaporator with vacuum pump.

-

High-vacuum drying line (Schlenk line).

-

Karl Fischer Titrator (optional but recommended).

Detailed Protocol: Biphasic Interfacial Neutralization-Extraction

Phase 1: Reaction Setup

-

Charge Reactants: In a 250 mL round-bottom flask, suspend 10.0 mmol of [N4441][Cl] and 10.0 mmol of HDBP in 50 mL of Hexane .

-

Note: [N4441][Cl] may not fully dissolve in hexane; a suspension is normal.

-

-

Neutralization: Add 10.0 mmol of NaOH (dissolved in minimal water, approx. 10-15 mL) dropwise to the hexane mixture under vigorous stirring.

-

Mechanism:[4] The NaOH neutralizes the HDBP at the interface, generating the DBP anion which pairs with the [N4441] cation. NaCl forms in the aqueous droplets.

-

-

Reaction Time: Stir the biphasic mixture vigorously for 12 hours at room temperature (20–25°C) .

-

Visual Check: The mixture will appear cloudy or form two distinct layers upon stopping agitation.

-

Phase 2: Selective Extraction (The Critical Step)

-

Phase Separation: Transfer the mixture to a separatory funnel. Allow layers to settle.

-

Observation: You will likely see a hexane layer (top) and an aqueous/oily bottom layer containing the IL and NaCl.

-

-

DCM Wash:

-

Drain the bottom aqueous/IL layer into a flask.

-

Add 30 mL of Dichloromethane (DCM) to this aqueous fraction. Shake and vent.

-

Partitioning: [N4441][DBP] is highly soluble in DCM. NaCl is insoluble in DCM.

-

Collect the DCM layer (bottom).

-

-

Repeat Extraction: Re-extract the remaining aqueous phase 3 more times with 30 mL DCM each.

-

Why? To ensure quantitative recovery of the IL from the water.

-

-

Combine & Dry: Combine all DCM extracts. Dry over anhydrous Magnesium Sulfate (

) for 30 minutes. Filter off the solid.[3]

Phase 3: Isolation & Purification

-

Solvent Removal: Evaporate the DCM using a rotary evaporator at 40°C under reduced pressure.

-

High-Vacuum Drying: Connect the resulting viscous liquid to a high-vacuum Schlenk line (< 0.1 mbar) at 60°C for at least 24 hours.

-

Criticality: This step removes trace water and volatile organic impurities. ILs are hygroscopic; failure here results in poor tribological performance.

-

Process Visualization (Workflow)

Caption: Workflow for the Biphasic Interfacial Neutralization-Extraction (BINE) of [N4441][DBP].

Quality Control & Characterization

To validate the synthesis, perform the following checks. The product should be a clear, viscous liquid.

Purity Validation (Self-Validating Step)

-

Silver Nitrate Test: Dissolve a small aliquot of the product in water/methanol. Add 2 drops of 0.1 M

.-

Pass: Solution remains clear.

-

Fail: White precipitate (

) indicates incomplete extraction of NaCl. Action: Redissolve in DCM and wash with water again.

-

Spectroscopic Data (Expected)

-

NMR (400 MHz, DMSO-d

-

NMR:

-

Single peak confirming the phosphate anion integrity (typically

to

-

Water Content

-

Karl Fischer Titration: Target

ppm. -

Note: High water content significantly increases corrosion risk in tribological applications.

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Product is cloudy | Residual Water or NaCl | Redissolve in dry DCM, dry over MgSO4, filter, and re-dry under vacuum. |

| Yield < 80% | Incomplete Extraction | Increase the number of DCM washes (e.g., from 4 to 6 times). |

| Yellow Discoloration | Oxidation or Impure HDBP | Ensure HDBP is clear before use; conduct reaction under Nitrogen atmosphere. |

Safety Note:

-

HDBP is an organophosphate acid; wear chemically resistant gloves.

-

DCM is a volatile organic solvent and suspected carcinogen; work strictly in a fume hood.

References

-

Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives in Terms of Tribological Performance and Aquatic Toxicity. Tribology International / PMC. (2024).[1] [Link] (Source for the specific BINE synthesis protocol of [N4441][DBP] using Hexane/DCM).

-

Synthesis and Characterization of Novel Dimeric Ionic Liquids. International Journal of Molecular Sciences. (2011). [Link] (General reference for NMR characterization of ammonium-based ionic liquids).

Sources

- 1. Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives in Terms of Tribological Performance and Aquatic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. isca.me [isca.me]

- 4. CN104072366A - Preparation method of dibutyl phthalate (DBP) - Google Patents [patents.google.com]

- 5. opus.bsz-bw.de [opus.bsz-bw.de]

experimental setup for tribological testing of ammonium phosphate ILs

An Application Note and Protocol for the Tribological Evaluation of Ammonium Phosphate Ionic Liquids

Authored by: A Senior Application Scientist

Abstract

Ionic Liquids (ILs) are emerging as a significant class of lubricants and lubricant additives, prized for their low volatility, high thermal stability, and tunable chemical structures.[1][2] Among these, ammonium phosphate ILs have demonstrated exceptional promise in reducing friction and wear, particularly in demanding applications for steel-steel contacts.[3][4] Their efficacy is largely attributed to their ability to form robust, protective tribochemical films at the contact interface. This guide provides a comprehensive overview of the experimental setup and detailed protocols for the rigorous tribological evaluation of ammonium phosphate ILs, intended for researchers and engineers in materials science and lubrication technology.

The Lubrication Mechanism: Why Ammonium Phosphate ILs Excel

The superior lubricating performance of ammonium phosphate ILs stems from their unique ability to undergo tribochemical reactions under the high pressure and temperature conditions present at asperity contacts between sliding surfaces. Unlike traditional lubricants that rely primarily on physical fluid films, these ILs react with the metal surface (typically iron-based alloys) to form a durable, low-shear boundary film.[3]

This process can be summarized as follows:

-

Adsorption: The polar ammonium phosphate IL molecules are initially adsorbed onto the metallic surfaces.

-

Tribochemical Reaction: Frictional heat and pressure at the contact points provide the activation energy for the IL to decompose and react with the metal oxide layer.[4]

-

Film Formation: A complex tribofilm, often composed of iron phosphates, nitrides, and glassy polyphosphates, is formed. This film possesses a layered structure that can be easily sheared, significantly reducing the coefficient of friction (COF).[3] Concurrently, its high hardness and strong adhesion to the substrate prevent direct metal-to-metal contact, drastically reducing wear.[5]

The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of tribofilm formation by ammonium phosphate ILs.

Experimental Design and Rationale

A successful tribological study requires careful consideration of the test materials, equipment, and parameters. The choices made will directly influence the relevance and reliability of the results.

Ionic Liquid and Base Oil Selection

Ammonium phosphate ILs can be synthesized with various alkyl chain lengths on both the cation and anion, which affects properties like oil solubility and thermal stability.[4][5] For additive testing, the IL is typically blended with a base oil, such as a polyalphaolefin (PAO) or a synthetic ester, at concentrations ranging from 0.1 wt% to 5.0 wt%.[3][6][7]

-

Rationale: Testing ILs as additives in conventional base oils reflects their most common industrial application. The choice of base oil is critical, as its polarity can affect the solubility and performance of the IL.[1] PAO is a common non-polar choice, while esters represent polar base oils.

Tribometer and Specimen Selection

The choice of tribometer dictates the type of contact geometry and motion. For evaluating ILs, several configurations are common, each governed by specific ASTM standards.[8]

| Tribometer Type | ASTM Standard (Example) | Contact Geometry | Typical Application | Strengths & Weaknesses |

| Four-Ball Tester | ASTM D4172 (Wear)[8]ASTM D2783 (Extreme Pressure)[9] | Point Contact (Ball-on-3 Balls) | Screening anti-wear (AW) and extreme pressure (EP) properties of oils and greases. | Strengths: High contact pressure, excellent for EP testing, standardized. Weaknesses: Fixed speed, complex hydrodynamics. |

| Reciprocating Tribometer (SRV) | ASTM D5707[10] | Point or Line Contact (Ball-on-Disk) | Simulating reciprocating motion like in piston rings; evaluating friction modifiers. | Strengths: Controlled frequency and stroke, good for studying friction evolution. Weaknesses: Can be sensitive to alignment. |

| Pin/Ball-on-Disk Tribometer | ASTM G99[10] | Point Contact (Ball/Pin-on-Disk) | General purpose friction and wear testing under continuous sliding. | Strengths: Simple setup, constant velocity, easy wear volume calculation. Weaknesses: Unidirectional sliding may not represent all applications. |

-

Specimen Materials: The most common material combination for general lubricant testing is hardened bearing steel, such as AISI 52100 or 100Cr6 steel for both the balls and disks.[10][11] This provides a relevant model for many industrial and automotive components.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for preparing and testing ammonium phosphate ILs.

Protocol 1: Lubricant Sample Preparation

Objective: To prepare a stable and homogeneous blend of the ammonium phosphate IL in a selected base oil.

Materials:

-

Ammonium Phosphate Ionic Liquid

-

Base Oil (e.g., PAO 6)

-

Analytical Balance

-

Magnetic Stirrer with Hotplate

-

Beakers

-

Ultrasonic Bath

Procedure:

-

Weigh the required amount of base oil into a clean beaker using an analytical balance.

-

Weigh the desired amount of ammonium phosphate IL to achieve the target concentration (e.g., 0.5 wt%).

-

Add the IL to the base oil.

-

Place the beaker on a magnetic stirrer hotplate. Heat the mixture to 60-70°C while stirring at 300-500 RPM for 30-60 minutes to ensure complete dissolution.[12] The use of long alkyl chains in the IL design generally improves oil solubility.[13]

-

For potentially difficult-to-dissolve ILs, place the mixture in an ultrasonic bath for 15-30 minutes to ensure a homogenous dispersion.

-

Allow the lubricant blend to cool to room temperature before testing. Visually inspect for any phase separation or precipitation.

Protocol 2: Four-Ball Anti-Wear Test